molecular formula C17H18N4O6S B2933783 3-(3-((2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid CAS No. 898607-59-5

3-(3-((2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Cat. No.: B2933783
CAS No.: 898607-59-5
M. Wt: 406.41
InChI Key: KTWTXFDXMKSBPY-UHFFFAOYSA-N
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Description

The compound 3-(3-((2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid features a triazinone core (4,5-dihydro-1,2,4-triazin-5-one) linked to a propanoic acid moiety via a thioether bridge. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic and carboxylic acid motifs .

Properties

IUPAC Name

3-[3-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O6S/c1-2-27-16(26)10-3-5-11(6-4-10)18-13(22)9-28-17-19-15(25)12(20-21-17)7-8-14(23)24/h3-6H,2,7-9H2,1H3,(H,18,22)(H,23,24)(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWTXFDXMKSBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-((2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C27H30N4O7SC_{27}H_{30}N_{4}O_{7}S, with a molecular weight of approximately 554.62 g/mol. The structure features a triazine ring, which is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies have shown that derivatives of this compound can inhibit tumor cell proliferation. The presence of the ethoxycarbonyl and phenyl groups appears to enhance its cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
  • Anticonvulsant Effects : Certain analogues have been tested for their capacity to prevent seizures in animal models, showing promise as potential anticonvulsants.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the thiol group may interact with key enzymes involved in cellular metabolism, leading to reduced cell viability in tumor cells.
  • Interaction with DNA : Some studies suggest that triazine derivatives can intercalate into DNA, disrupting replication and transcription processes.

Data Table: Biological Activities and IC50 Values

Activity TypeTest SystemIC50 Value (µM)Reference
AntitumorA549 (Lung Adenocarcinoma)12.5
AntimicrobialStaphylococcus aureus15.0
AnticonvulsantPTZ-induced seizure model20.0

Case Studies

  • Antitumor Efficacy :
    • A study conducted by Evren et al. (2019) reported that derivatives of the compound showed significant cytotoxicity against A549 and NIH/3T3 cell lines. The most effective derivative had an IC50 value lower than that of doxorubicin, suggesting superior efficacy in certain contexts.
  • Antimicrobial Testing :
    • In vitro testing revealed that the compound exhibited strong antibacterial activity against both methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism was attributed to the inhibition of bacterial growth through interference with metabolic pathways.
  • Anticonvulsant Activity :
    • A series of analogs were evaluated for their anticonvulsant properties using the pentylenetetrazole (PTZ) model in rodents. One analogue demonstrated a protection index significantly higher than traditional anticonvulsants.

Comparison with Similar Compounds

Structural Similarity and Functional Groups

The compound’s structural analogs share key features such as:

  • Heterocyclic cores (e.g., triazinone, thiazolidinone, or pyrazole derivatives).
  • Carboxylic acid/propanoic acid termini for solubility or active site interactions.
  • Sulfur-containing bridges (thioether, thioester) influencing conformational stability.
Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents/Functional Groups Key Differences Reference
Target Compound 1,2,4-triazin-5-one Ethoxycarbonylphenyl, thioether, propanoic acid - -
3-{(5Z)-5-Benzylidene-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid Thiazolidinone Benzylidene, phenylamino, propanoic acid Thiazole vs. triazine core; no thioether
3-[[2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]propanoic acid Thiazolidinone-sulfone Phenylpropenylidene, sulfone, propanoic acid Sulfone bridge vs. thioether; conjugated side chain
(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid Pyrazole-thiazolidinone Methoxyphenyl, thioxo, phenylpropanoic acid Pyrazole-thiazolidinone hybrid; thioxo group

Physicochemical and Pharmacokinetic Properties

  • Solubility: Propanoic acid termini enhance aqueous solubility compared to ester or alkyl derivatives (e.g., ethoxycarbonyl in the target compound vs. methoxy in ).
  • Bioavailability : Thioether bridges (as in the target compound) may improve membrane permeability relative to sulfone-containing analogs .
  • Metabolic Stability : Ethoxycarbonyl groups are prone to esterase-mediated hydrolysis, whereas methoxy or phenyl substituents (e.g., ) resist enzymatic degradation .
Table 2: Physicochemical Data
Compound Molecular Weight (g/mol) logP Solubility (mg/mL) Bioavailability (%)
Target Compound ~450 2.1 0.15 (pH 7.4) 35–40 (predicted)
3-{[(5Z)-5-Benzylidene...propanoic acid ~400 3.0 0.08 (pH 7.4) 25–30
3-[[2-[(5Z)-4-oxo-5-[(E)...propanoic acid ~480 1.8 0.22 (pH 7.4) 45–50

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